molecular formula C8H7ClO2 B109109 Benzaldehyde, 3-(chloromethyl)-4-hydroxy- CAS No. 53412-47-8

Benzaldehyde, 3-(chloromethyl)-4-hydroxy-

Cat. No. B109109
CAS RN: 53412-47-8
M. Wt: 170.59 g/mol
InChI Key: QSHUXGTVMAQMSF-UHFFFAOYSA-N
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Description

“Benzaldehyde, 3-(chloromethyl)-4-hydroxy-” is a chemical compound with the molecular formula C8H7ClO . It is also known as “3-(Chloromethyl)-benzaldehyde” and is a type of intermediate . It is a liquid with a light yellow color .


Chemical Reactions Analysis

Benzaldehyde and its derivatives have similar chemical behavior to aliphatic aldehydes, but their reactivity is reduced due to the resonance of the p electrons from the carbonyl group with the aromatic ring . This unique property allows benzaldehyde to form various compounds, such as Schiff bases with amines, oximes with hydroxylamine, hydrazones with phenylhydrazine, and acetals with alcohols . It also reacts with hydrogen cyanide, sodium bisulfite, and Grignard compounds .


Physical And Chemical Properties Analysis

“Benzaldehyde, 3-(chloromethyl)-4-hydroxy-” has a boiling point of 64.5 °C (Press: 0.13 Torr) and a predicted density of 1.200±0.06 g/cm3 . More detailed physical and chemical properties are not available in the retrieved sources.

Safety And Hazards

Benzaldehyde compounds can be harmful if swallowed and may cause eye, skin, and respiratory tract irritation . They may also cause central nervous system depression and kidney damage . Specific safety and hazard information for “Benzaldehyde, 3-(chloromethyl)-4-hydroxy-” is not available in the retrieved sources.

properties

IUPAC Name

3-(chloromethyl)-4-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO2/c9-4-7-3-6(5-10)1-2-8(7)11/h1-3,5,11H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSHUXGTVMAQMSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30427983
Record name Benzaldehyde, 3-(chloromethyl)-4-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzaldehyde, 3-(chloromethyl)-4-hydroxy-

CAS RN

53412-47-8
Record name Benzaldehyde, 3-(chloromethyl)-4-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Through a well-stirred suspension of 0.1 mole 4-hydroxybenzaldehyde, 88ml concentrated HCl and 8.8ml 37% aqueous formaldehyde was bubbled HCl gas for approximately 4 hours. A product had fallen out of solution. The reaction mixture was refrigerated for 1.5 hours and then the product was isolated on a scintered-glass funnel and washed with a total of 1 liter cold water. mp 123°-124° C.
Quantity
0.1 mol
Type
reactant
Reaction Step One
Name
Quantity
88 mL
Type
reactant
Reaction Step One
Quantity
8.8 mL
Type
reactant
Reaction Step One

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